LY2940094, also known as BTRX-246040, is a potent and selective antagonist of the nociceptin/orphanin FQ peptide receptor (NOP). [, ] This receptor is found throughout the central and peripheral nervous systems and plays a role in various physiological functions, including pain perception, mood regulation, feeding behavior, and addiction. [, , ] LY2940094 acts by competitively binding to the NOP receptor, blocking the actions of its endogenous ligand, nociceptin/orphanin FQ. [] This pharmacological action makes LY2940094 a valuable tool for investigating the therapeutic potential of targeting the NOP receptor in various neurobehavioral disorders. []
Mechanism of Action
LY2940094 exerts its effects by acting as a highly selective and potent antagonist at the NOP receptor. [] It binds competitively to the receptor, effectively blocking the binding and subsequent downstream signaling of the endogenous ligand, nociceptin/orphanin FQ. [] This antagonism of the NOP receptor is believed to underlie the observed pharmacological effects of LY2940094 in preclinical and clinical studies.
The specific molecular interactions of LY2940094 with the NOP receptor have been investigated through in silico studies. [] These studies provide insights into the binding mode and key residues involved in the interaction, further supporting the compound's selectivity and potency for the NOP receptor.
Applications
Depression: Preclinical studies have demonstrated antidepressant-like effects of LY2940094 in rodent models of depression, such as the forced swim test. [] This effect was absent in NOP receptor knockout mice, indicating that the antidepressant-like activity is mediated through NOP receptor antagonism. [] Clinical trials have been conducted to evaluate the efficacy and safety of LY2940094 in patients with major depressive disorder. [, , ] While the initial findings showed promise, further investigation is needed to determine the optimal clinical utility of LY2940094 in the treatment of depression. []
Alcohol Use Disorder: Animal studies have shown that LY2940094 reduces ethanol self-administration, seeking behaviors, and relapse-like behavior in rodent models of alcohol dependence. [] These findings suggest that NOP receptor antagonism might be a viable therapeutic strategy for treating alcohol use disorder. Clinical studies have also been conducted to assess the efficacy of LY2940094 in reducing alcohol consumption in individuals with alcohol dependence. [, ]
Binge Eating Disorder: Research suggests that LY2940094 can inhibit excessive feeding behavior in rodent models of binge eating disorder. [] This effect was observed in both lean and obese rats, suggesting potential therapeutic benefits in addressing overeating and obesity. [] Further studies are needed to explore the translational potential of LY2940094 in the treatment of human binge eating disorder.
Related Compounds
Nociceptin/Orphanin FQ (N/OFQ)
Compound Description: Nociceptin/Orphanin FQ (N/OFQ) is a naturally occurring peptide and the endogenous ligand for the nociceptin/orphanin FQ peptide receptor (NOP). [] N/OFQ is involved in various physiological functions, including feeding behavior, mood regulation, stress responses, and addiction. [, ]
Relevance: LY2940094 acts as a potent and selective antagonist of the NOP receptor, effectively blocking the actions of N/OFQ. [, ] By antagonizing NOP receptors, LY2940094 aims to counteract the effects of N/OFQ and demonstrate therapeutic potential in conditions like obesity, eating disorders, depression, and alcohol addiction. [, , , ]
Ro 64-6198
Compound Description: Ro 64-6198 is a potent and selective agonist of the nociceptin/orphanin FQ peptide receptor (NOP). [] It is commonly used as a pharmacological tool to investigate the effects of NOP receptor activation.
Relevance: Ro 64-6198 has been used in studies to further confirm the mechanism of action of LY2940094. For example, pretreatment with Ro 64-6198 effectively blocked the effects of LY2940094 on synaptic activity in the ventrolateral periaqueductal gray (vlPAG), confirming that LY2940094 exerts its antidepressant-like effects via antagonism of the NOP receptor. []
SB-612111
Compound Description: SB-612111 is a well-characterized and widely used selective antagonist of the NOP receptor. [] It is considered a standard NOP antagonist and is frequently employed in research to investigate the pharmacological effects of NOP receptor blockade.
Relevance: LY2940094 has been systematically compared with SB-612111 in various in vitro assays. Studies consistently demonstrate that LY2940094 exhibits higher potency than SB-612111 as a pure and selective antagonist at both human recombinant and murine native NOP receptors. [] This higher potency positions LY2940094 as a promising candidate for clinical development.
Fluoxetine
Compound Description: Fluoxetine is a selective serotonin reuptake inhibitor (SSRI) widely prescribed as an antidepressant. It exerts its therapeutic effects by increasing serotonin levels in the brain. []
Relevance: Studies have investigated the potential synergistic effects of combining LY2940094 with existing antidepressants like fluoxetine. Results showed that LY2940094 augmented the behavioral effects of fluoxetine in preclinical models of depression without affecting target occupancies (NOP and serotonin reuptake transporter [SERT]). [] This suggests a potential for combination therapy with LY2940094 and SSRIs to enhance antidepressant efficacy.
6-cyano-7-nitroquinoxaline-2,3-dione (CNQX)
Compound Description: CNQX is a selective antagonist of AMPA-type glutamate receptors. []
Relevance: CNQX was utilized in studies exploring the mechanism of action of LY2940094 in the vlPAG. Intra-vlPAG pretreatment with CNQX reversed both systemic and local LY2940094-mediated antidepressant-like behavioral effects, suggesting that LY2940094's actions in the vlPAG involve modulation of glutamatergic neurotransmission. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Four distinct human isoenzymes of alkaline phosphatase (AP) are known: intestinal (IAP), placental (PLAP), tissue non-specific (NSAP, also known as liver/bone/kidney AP), and germ cell AP (also known as placental-like AP, PLAP-like). L-p-Bromotetramisole is a cell-permeable inhibitor of all four human AP isoenzymes (Kis =18 and 56 µM for PLAP and NSAP, respectively). While PLAP is strongly inhibited by L-p-bromotetramisole, a second AP, possibly PLAP-like, shows only partial inhibition. L-p-Bromotetramisole has been shown to inhibit a tyrosine phosphatase from Drosophila and, as a result, is also used as a tyrosine phosphatase inhibitor. L-p-Bromotetramisole Oxalate or (-)-p-Bromotetramisole Oxalate is a potent inhibitor of alkaline phosphatase. L-p-Bromotetramisole is a cell-permeable inhibitor of all four human AP isoenzymes (Kis =18 and 56 µM for PLAP and NSAP, respectively).
Primaquine is a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts). (NCI04) Primaquine is an aminoquinoline that has been used for the prevention and therapy of malaria for more than 50 years. Primaquine is not associated with serum enzyme elevations during therapy and has yet to be linked to instances of clinically apparent acute liver injury. Primaquine Phosphate is the phosphate salt form of primaquine, a synthetic, 8-aminoquinoline derivative with antimalarial properties. Although its mechanism of action is unclear, primaquine bind to and alter the properties of protozoal DNA. This agent eliminates tissue (exo-erythrocytic) malarial infection, preventing the development of the erythrocytic forms of the parasite which are responsible for relapses in Plasmodium vivax and ovale malaria. Primaquine is active against late hepatic stages (hypnozoites, schizonts).
Penicillamine is an alpha-amino acid having the structure of valine substituted at the beta position with a sulfanyl group. It is a non-proteinogenic alpha-amino acid and a thiol. 3-Mercapto-D-valine. The most characteristic degradation product of the penicillin antibiotics. It is used as an antirheumatic and as a chelating agent in Wilson's disease.
L-propargylglycine is a non-proteinogenic L-alpha-amino acid that is L-alanine in which one of the methyl hydrogens has been replaced by an ethynyl group. It causes the irreversible inactivation of gamma-cystathionase (also known as cystathionine gamma-lyase) and is used as an affinity labeling reagent for gamma-cystathionase and other enzymes. It has a role as an EC 1.4.3.2 (L-amino-acid oxidase) inhibitor, an EC 2.6.1.2 (alanine transaminase) inhibitor and an EC 2.5.1.48 (cystathionine gamma-synthase) inhibitor. It is a non-proteinogenic L-alpha-amino acid and a terminal acetylenic compound. It is a tautomer of a L-propargylglycine zwitterion. L-Propargylglycine is a natural product found in Streptomyces with data available.